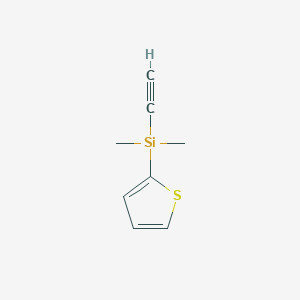
Ethynyl(dimethyl)(thiophen-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl(dimethyl)(thiophen-2-yl)silane is an organosilicon compound that features a unique combination of an ethynyl group, dimethyl groups, and a thiophen-2-yl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl(dimethyl)(thiophen-2-yl)silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. For this compound, the reaction involves the coupling of ethynyltrimethylsilane with a thiophen-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions can be optimized for large-scale production by adjusting the catalyst loading, reaction time, and temperature.
Chemical Reactions Analysis
Types of Reactions: Ethynyl(dimethyl)(thiophen-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
Ethynyl(dimethyl)(thiophen-2-yl)silane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for its role in forming complex molecular structures.
Mechanism of Action
The mechanism of action of Ethynyl(dimethyl)(thiophen-2-yl)silane in chemical reactions involves the activation of the ethynyl group and the silicon atom. The ethynyl group can participate in nucleophilic addition reactions, while the silicon atom can undergo nucleophilic substitution. The thiophen-2-yl group provides additional stability and electronic properties to the compound, making it a versatile intermediate in various reactions .
Comparison with Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the thiophen-2-yl group.
Dimethyldi(thiophen-2-yl)silane: Contains two thiophen-2-yl groups instead of one.
Trimethylsilylacetylene: Similar ethynyl group but with three methyl groups attached to silicon.
Uniqueness: Ethynyl(dimethyl)(thiophen-2-yl)silane is unique due to the presence of both the ethynyl group and the thiophen-2-yl group, which provide distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
64148-08-9 |
|---|---|
Molecular Formula |
C8H10SSi |
Molecular Weight |
166.32 g/mol |
IUPAC Name |
ethynyl-dimethyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C8H10SSi/c1-4-10(2,3)8-6-5-7-9-8/h1,5-7H,2-3H3 |
InChI Key |
DYWOXEJRJZUJDK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















